

# Introduction to PI3K-gamma as a Therapeutic Target

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## Compound of Interest

Compound Name: UCM 549  
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The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, and survival.[10][11] The PI3K family is divided into several classes, with Class I being the most implicated in cancer.[12] While the PI3K- $\alpha$  and - $\beta$  isoforms are broadly expressed, the PI3K- $\delta$  and - $\gamma$  isoforms are found predominantly in immune cells.[5][12][13]

PI3K- $\gamma$ , in particular, acts as a critical signaling node in myeloid cells.[6] Within the TME, cancer cells recruit and manipulate myeloid cells, such as macrophages and MDSCs, to create an immunosuppressive shield.[1][14] These TAMs and MDSCs, often characterized by an M2-like phenotype, suppress the function of effector immune cells like cytotoxic T lymphocytes (CTLs), thereby promoting tumor growth, angiogenesis, and metastasis.[1][5] The high infiltration of these immunosuppressive cells is associated with poor prognosis and resistance to cancer therapies, including ICIs.[1][5] The selective expression and function of PI3K- $\gamma$  in these cells make it an ideal target for therapeutic intervention, aiming to dismantle this immunosuppressive barrier without the broad side effects associated with pan-PI3K inhibitors.[15]

## Eganelisib (IPI-549): A First-in-Class PI3K-gamma Inhibitor

Eganelisib is an orally bioavailable small molecule designed to potently and selectively inhibit the PI3K- $\gamma$  isoform.[15][16]

## Potency and Selectivity

Eganelisib's high potency for PI3K- $\gamma$ , coupled with its significant selectivity over other Class I PI3K isoforms, is a key attribute that minimizes off-target effects.[1][2] This selectivity is crucial for avoiding toxicities associated with the inhibition of PI3K- $\alpha$  and - $\beta$ , which are involved in metabolic pathways in normal tissues.

Target	IC50 (nM)	Cellular IC50 (nM)	Binding Affinity (KD, nM)	Selectivity vs. PI3K- $\gamma$
PI3K- $\gamma$	1.2[1][2], 16[17]	1.2[2]	0.29[2]	-
PI3K- $\alpha$	>3200[17]	-	-	>140 to >200-fold[2]
PI3K- $\beta$	>3500[17]	-	-	>140 to >200-fold[2]
PI3K- $\delta$	>8400[17]	-	-	>100 to >200-fold[2][17]

## Pharmacokinetics

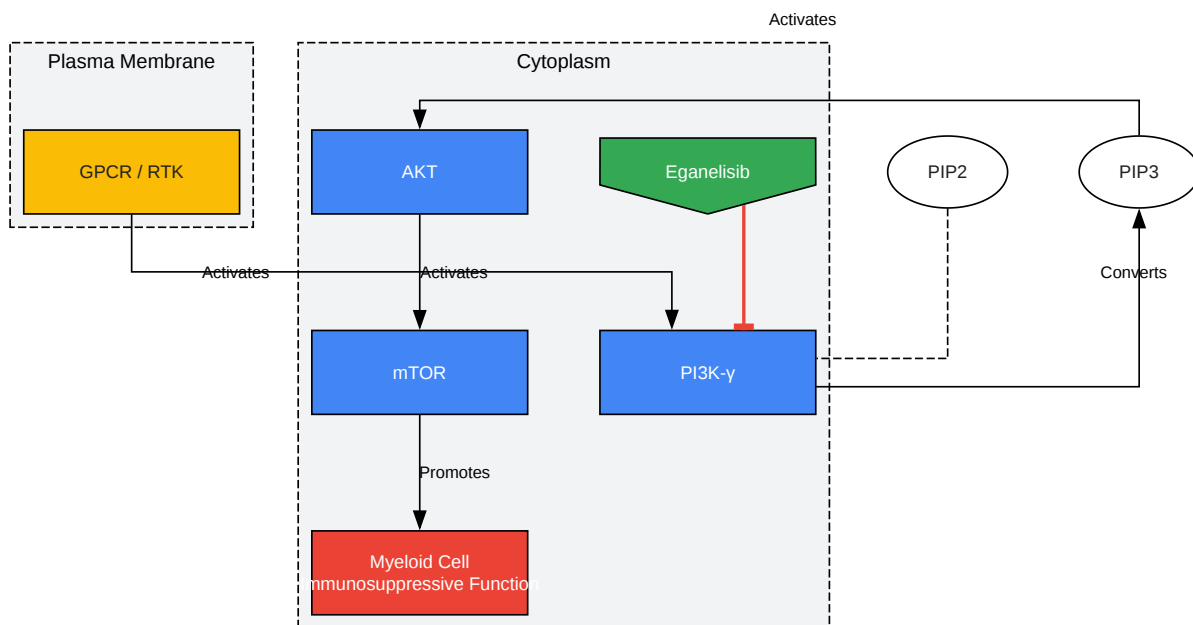
Pharmacokinetic studies have shown that eganelisib has favorable properties that support once-daily oral dosing.[1][16]

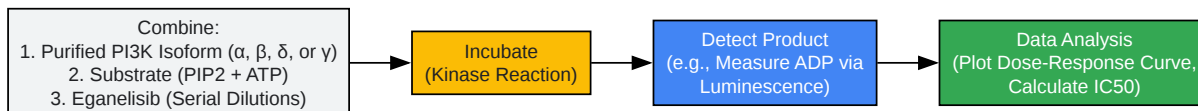
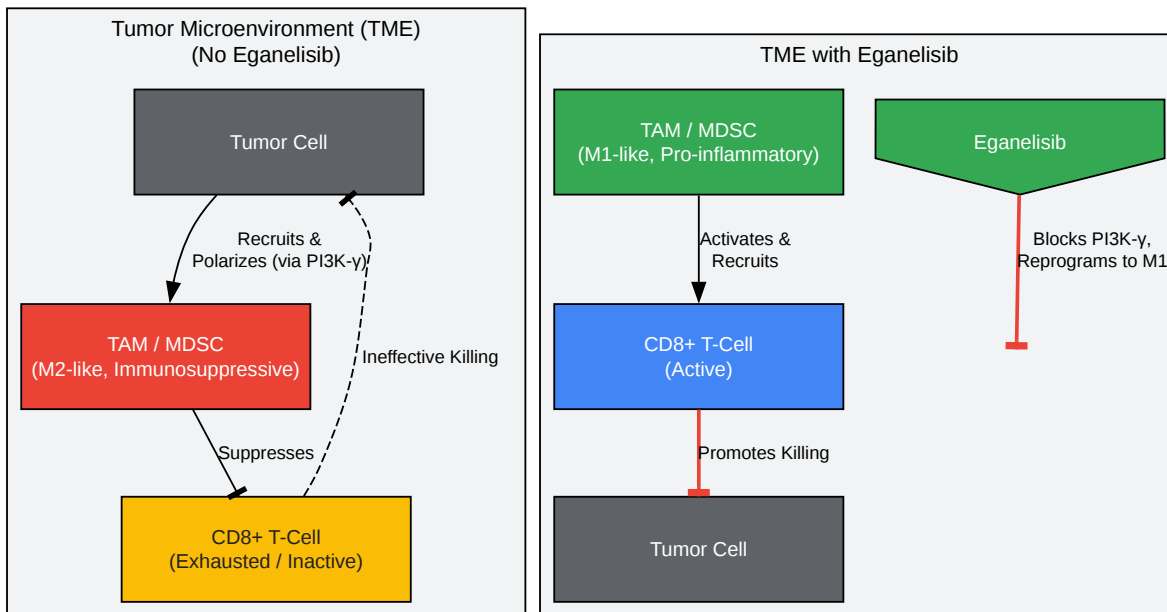
Parameter	Value	Species
Oral Bioavailability	$\geq$ 31%	Preclinical Species[1]
Time to Max Concentration (tmax)	1–6 hours	Human[1]
Terminal Half-life (t1/2)	10.6–39.8 hours	Human[1]

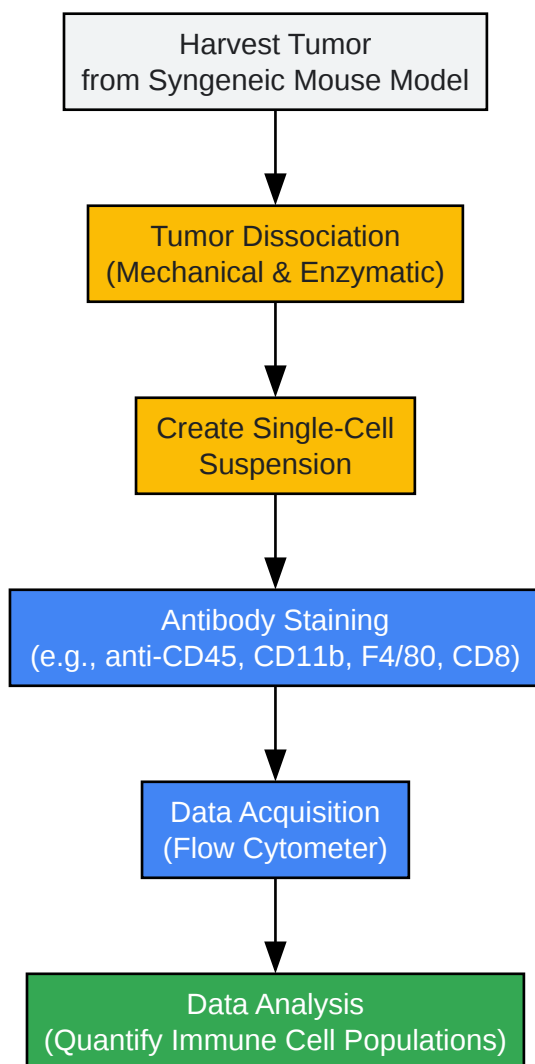
## Mechanism of Action: Reprogramming the Tumor Microenvironment

### Inhibition of the PI3K-gamma Signaling Pathway

Upon activation by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PI3K- $\gamma$  phosphorylates the lipid messenger phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a docking site for downstream signaling proteins, most notably the serine/threonine kinase AKT.[18][19] This leads to the activation of the AKT/mTOR pathway, which in myeloid cells promotes the immunosuppressive functions associated with the M2 phenotype.[10][12] Eganelisib directly binds to the ATP-binding pocket of the p110 $\gamma$  catalytic subunit of PI3K- $\gamma$ , preventing the generation of PIP3 and thereby blocking the entire downstream signaling cascade.[10]







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